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CID 91872990

Cat. No.: B13830581
M. Wt: 316.86 g/mol
InChI Key: UONIYPFSDAPFJC-UHFFFAOYSA-M
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Description

Historical Context of Tetracycline (B611298) Antibiotics and Doxycycline's Emergence

The journey of tetracycline antibiotics began in 1948 with the discovery of chlortetracycline (B606653) (Aureomycin), a natural product of the soil bacterium Streptomyces aureofaciens. japi.orgamazonaws.com This breakthrough was followed by the discovery of oxytetracycline (B609801) (Terramycin) from Streptomyces rimosus. japi.org These early tetracyclines demonstrated a broad spectrum of activity against a wide range of gram-positive and gram-negative bacteria, revolutionizing the treatment of infectious diseases. japi.orgamazonaws.com

In the early 1960s, scientists at Pfizer embarked on modifying these natural compounds to improve their properties. wikipedia.org This led to the development of doxycycline (B596269) in 1967, a semi-synthetic derivative of oxytetracycline. japi.orgnih.gov Doxycycline exhibited enhanced chemical stability and superior pharmacological properties, including improved oral absorption and a longer serum half-life, compared to its predecessors. japi.org Its development marked a significant advancement in the tetracycline class, offering a more effective and convenient therapeutic option. wikipedia.org

Overview of Doxycycline's Broad Academic Research Profile

Doxycycline's utility in biomedical research is extensive and multifaceted. Beyond its well-established use in treating bacterial infections such as pneumonia, acne, and Lyme disease, researchers are exploring its potential in a variety of other conditions. wikipedia.org Its broad-spectrum bacteriostatic properties make it effective against a wide array of bacteria, including atypical bacteria and certain protozoa like the malaria parasite. japi.org

The research applications of doxycycline extend to non-infectious diseases as well. Studies have investigated its role in conditions such as rheumatoid arthritis and macular degeneration. wikipedia.org Furthermore, doxycycline is a crucial tool in molecular biology, particularly in the "Tet-On" and "Tet-Off" inducible gene expression systems, which allow for the controlled expression of genes in research settings. amazonaws.com

Scientific Rationale for Investigating Doxycycline's Pleiotropic Activities

The scientific community's interest in doxycycline has expanded significantly beyond its antibiotic function due to the discovery of its pleiotropic activities, meaning its ability to affect multiple molecular targets in the body. amazonaws.com These non-antibiotic properties are the subject of intensive research and provide a strong rationale for investigating its potential in a wider range of therapeutic areas.

Key pleiotropic effects of doxycycline that are under investigation include:

Anti-inflammatory Effects: Doxycycline has been shown to suppress inflammatory pathways. researchgate.net It can inhibit the production of pro-inflammatory cytokines, which are signaling molecules that contribute to inflammation. dermatologytimes.com This anti-inflammatory action is a key reason for its use in treating inflammatory conditions like rosacea. practicaldermatology.com

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that break down components of the extracellular matrix, the structural support for cells. nih.gov In certain diseases, overactive MMPs can lead to tissue destruction. nih.gov Doxycycline has been found to inhibit MMPs, a mechanism that is being explored for its potential in treating conditions like periodontitis and even certain cancers. nih.govnih.gov

Antioxidant Properties: Doxycycline can act as a scavenger of reactive oxygen species (ROS), which are unstable molecules that can damage cells. nih.gov This antioxidant activity may contribute to its protective effects in various disease models. researchgate.net

Neuroprotective Effects: Research suggests that doxycycline may have neuroprotective properties. Studies are investigating its ability to interfere with the aggregation of proteins like α-synuclein, which is implicated in Parkinson's disease. chemrxiv.org

These diverse biological activities, summarized in the table below, provide a compelling scientific basis for the continued investigation of doxycycline in a broad range of biomedical research fields.

Pleiotropic Activity Mechanism of Action Potential Research Applications
Anti-inflammatory Inhibition of pro-inflammatory cytokine release and inflammatory enzymes. researchgate.netdermatologytimes.comRosacea, Rheumatoid Arthritis, Chronic Obstructive Pulmonary Disease (COPD). wikipedia.orgmdpi.com
MMP Inhibition Direct inhibition of matrix metalloproteinase activity. nih.govPeriodontitis, Cancer, Acute Kidney Injury. nih.govnih.gov
Antioxidant Scavenging of reactive oxygen species (ROS). nih.govNeurodegenerative diseases, Conditions with oxidative stress. researchgate.netchemrxiv.org
Neuroprotection Inhibition of protein aggregation (e.g., α-synuclein). chemrxiv.orgParkinson's Disease. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8NO5Sn B13830581 CID 91872990

Properties

Molecular Formula

C8H8NO5Sn

Molecular Weight

316.86 g/mol

InChI

InChI=1S/C8H9NO5.Sn/c10-6-3-4-7(11)9(6)5-1-2-8(12)14-13;/h3-4,13H,1-2,5H2;/q;+1/p-1

InChI Key

UONIYPFSDAPFJC-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=O)N(C1=O)CCCC(=O)OO[Sn]

Origin of Product

United States

Mechanistic Investigations of Doxycycline S Diverse Biological Activities

Antibacterial Mechanisms

The primary antibacterial action of doxycycline (B596269) lies in its ability to disrupt protein synthesis in bacteria, a fundamental process for their growth and replication. nih.gov This is achieved through a series of targeted interactions with the bacterial ribosome.

Ribosomal Protein Synthesis Inhibition Pathways

Doxycycline functions as a potent inhibitor of bacterial protein synthesis. By targeting the intricate machinery responsible for translating genetic information into functional proteins, doxycycline effectively curtails the bacteria's ability to perform essential life functions, including growth, repair, and reproduction. The drug's mechanism involves interfering with the elongation phase of protein synthesis, which ultimately halts the production of vital proteins necessary for bacterial survival. This inhibition is selective for bacterial ribosomes, minimizing its effects on human cells.

Specific Binding to Bacterial Ribosomal Subunits (e.g., 30S)

The core of doxycycline's antibacterial activity is its specific and reversible binding to the 30S ribosomal subunit in bacteria. nih.gov This subunit plays a critical role in the initiation and elongation of polypeptide chains. Doxycycline allosterically binds to the 30S subunit, effectively blocking the attachment of aminoacyl-tRNA (aa-tRNA) to the A site of the mRNA-ribosome complex. The aa-tRNA is responsible for delivering the correct amino acid to be added to the growing peptide chain. By preventing this crucial binding step, doxycycline obstructs the addition of new amino acids, thereby arresting protein synthesis. nih.gov

Studies have identified specific binding sites for tetracyclines on the 16S rRNA component of the 30S subunit. These interactions are crucial for the drug's inhibitory effect. The specificity of doxycycline for the bacterial 30S ribosomal subunit, which differs structurally from the ribosomal subunits found in eukaryotes, is a key factor in its selective toxicity towards bacteria.

Bacteriostatic Effects on Microbial Growth

The inhibition of protein synthesis by doxycycline results in a bacteriostatic effect, meaning it primarily inhibits the growth and reproduction of bacteria rather than directly killing them. By halting protein production, doxycycline prevents bacteria from multiplying, giving the host's immune system the opportunity to eliminate the pathogens. nih.gov This suppression of bacterial growth is effective against a wide range of gram-positive and gram-negative bacteria, as well as atypical pathogens. nih.gov

The bacteriostatic nature of doxycycline is a key characteristic of the tetracycline (B611298) class of antibiotics. This mechanism is sufficient to control a wide variety of infections by keeping the bacterial population in check.

Non-Antibiotic and Pleiotropic Mechanisms

Beyond its direct antimicrobial actions, doxycycline possesses significant non-antibiotic properties, most notably its anti-inflammatory effects. These pleiotropic mechanisms contribute to its therapeutic utility in a range of non-infectious conditions.

Anti-Inflammatory Modalities

Doxycycline exerts anti-inflammatory effects through various mechanisms that are independent of its antibacterial activity. It has been shown to modulate the host's inflammatory response by inhibiting the production and activity of key inflammatory mediators. These actions are observed at sub-antimicrobial concentrations, highlighting a distinct pharmacological profile from its antibiotic function.

A primary mechanism underlying doxycycline's anti-inflammatory properties is its ability to inhibit matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Under inflammatory conditions, the expression and activity of MMPs are often upregulated, contributing to tissue destruction.

Doxycycline inhibits MMPs through the chelation of the catalytic zinc ion within the active site of the enzyme. This action is independent of its antimicrobial effects. Studies have demonstrated that doxycycline can inhibit a variety of MMPs, including MMP-8 (collagenase-2) and MMP-9 (gelatinase B), at concentrations achievable in vivo. For instance, in one study, doxycycline at a concentration of 30 microM inhibited the activity of MMP-8 and MMP-13 against type II collagen by 50-60%.

The inhibitory effect of doxycycline on MMPs has been shown to be therapeutically relevant in various conditions characterized by inflammation and tissue remodeling. By downregulating MMP activity, doxycycline can help to mitigate the excessive breakdown of connective tissues.

MMP TargetObserved Effect of DoxycyclinePotential Clinical Relevance
MMP-8 (Collagenase-2)Inhibition of activity against type II collagen.Periodontitis, Arthritis
MMP-9 (Gelatinase B)Reduced expression and activity.Aortic aneurysm, Cancer metastasis
MMP-13 (Collagenase-3)Inhibition of activity against type II collagen.Osteoarthritis
Modulation of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

Doxycycline has been shown to significantly modulate the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). Research indicates that doxycycline can suppress the sepsis-induced increase in plasma and lung levels of these inflammatory markers nih.govresearchgate.net. In studies involving human monocytic cells challenged with the periodontal pathogen Aggregatibacter actinomycetemcomitans, low-doses of doxycycline demonstrated an early and significant inhibition of pro-inflammatory cytokines. nih.gov Specifically, the production of TNF-α, IL-1α, IL-1β, IL-6, and IL-8 was significantly inhibited after 6 hours of challenge. nih.gov

In a clinical context, patients with dengue fever treated with doxycycline showed a significant decline in serum levels of IL-6, IL-1β, and TNF-α compared to untreated patients. researchgate.net Furthermore, in cultured primary microglial cells, doxycycline treatment lowered the production of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov This inhibitory action on cytokine production is a key component of its anti-inflammatory profile. nih.govunits.it

Table 1: Effect of Doxycycline on Pro-inflammatory Cytokine Levels

Study Context Cytokine(s) Inhibited Key Findings
Murine Sepsis Model IL-1β, IL-6, TNF-α Significantly reduced plasma and lung levels of cytokines. nih.govresearchgate.net
Human Monocytic Cells TNF-α, IL-1α, IL-1β, IL-6, IL-8 Early and significant inhibition of cytokine production. nih.gov
Dengue Fever Patients IL-6, IL-1β, TNF-α Significant decline in serum cytokine levels with treatment. researchgate.net
Primary Microglial Cells TNF-α, IL-1β Lowered production of pro-inflammatory cytokines. nih.gov
Inhibition of Nitric Oxide Synthase (NOS) Activity

Doxycycline has been demonstrated to inhibit the activity of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a key mediator in inflammatory processes. Studies have shown that doxycycline dose-dependently decreases lipopolysaccharide-stimulated inducible NO synthase (iNOS) activity, leading to a reduction in nitrite formation. nih.gov For instance, at a concentration of 50 microM, doxycycline caused a 68% inhibition of iNOS activity in cultured murine macrophages. nih.gov This effect is not due to a reduction in cell viability but rather a specific decrease in the iNOS protein content. nih.gov

The mechanism of this inhibition appears to be at the level of iNOS expression, affecting both mRNA and protein expression, which in turn down-regulates its specific activity. pnas.org Doxycycline has been found to inhibit iNOS expression at the level of RNA expression and translation of the enzyme. pnas.orgnih.gov However, it does not directly inhibit the catalytic activity of iNOS in cell-free extracts, suggesting it modifies an early event in iNOS activation that occurs after mRNA transcription. nih.govpnas.org This modulation of NO synthesis is considered a significant pathway through which doxycycline exerts its anti-inflammatory effects. nih.gov

Interference with Leukocyte Chemotaxis and Oxidative Bursts

Research has shown that doxycycline can interfere with leukocyte chemotaxis, the directed movement of white blood cells to sites of inflammation. In both in vitro and in vivo studies, doxycycline has been observed to cause a depression of both spontaneous and induced leukocyte migration. nih.gov This effect was particularly pronounced at high concentrations of the drug. nih.gov

In addition to its effects on chemotaxis, doxycycline has been found to modulate oxidative bursts in activated microglial cells. Specifically, doxycycline treatment has been shown to lower the production of reactive oxygen species (ROS). nih.gov This reduction in ROS, along with the inhibition of other pro-inflammatory mediators, contributes to the anti-inflammatory potential of doxycycline in the context of neuroinflammation. nih.gov

Nuclear Factor-κB (NF-κB) Pathway Modulation

Doxycycline has been identified as a potent inhibitor of the Nuclear Factor-κB (NF-κB) pathway, a critical regulator of immune and inflammatory responses. nih.gov Aberrant activation of NF-κB is associated with various inflammatory diseases and cancers. Doxycycline has been shown to inhibit TNF-induced NF-κB activation. nih.govoncotarget.com This inhibition leads to a reduced expression of NF-κB dependent anti-apoptotic proteins. nih.govoncotarget.com

The mechanism of NF-κB inhibition by doxycycline involves preventing the phosphorylation of IκBα. oncotarget.com In lipopolysaccharide-activated primary microglial cells, doxycycline was found to inhibit NF-κB nuclear translocation. nih.gov This modulation of the NF-κB signaling pathway is a key mechanism underlying the anti-inflammatory and pro-apoptotic effects of doxycycline observed in various cell types. nih.govnih.gov

Table 2: Doxycycline's Modulation of the NF-κB Pathway

Cell Type/Model Effect on NF-κB Pathway Downstream Consequence
Malignant T-cells Inhibits TNF-induced NF-κB activation. nih.govoncotarget.com Reduced expression of NF-κB dependent anti-apoptotic proteins. nih.govoncotarget.com
Primary Microglial Cells Inhibits LPS-induced NF-κB nuclear translocation. nih.gov Suppression of microglial activation. nih.gov
PANC-1 Cells Increased DNA-binding activation of NF-κB, but prevented further activation by TNF-α. researchgate.net Increased expression of phospho-IκBα. researchgate.net
Protease-Activated Receptor 2 (PAR2) Inhibition

While the provided search results focus more on Protease-Activated Receptor 1 (PAR1), they establish a precedent for doxycycline's interaction with this family of receptors. One study identified PAR1 as a specific target of doxycycline. oncotarget.comresearchgate.net Through a chemical proteomics approach, it was found that doxycycline directly binds to and inhibits PAR1. oncotarget.com Molecular docking and dynamic simulations revealed that doxycycline interacts with key amino acids in PAR1, preventing its activation. oncotarget.com This inhibitory activity was confirmed through calcium flow assays, where doxycycline markedly inhibited calcium signaling activated by a PAR1 agonist. oncotarget.com Although direct evidence for PAR2 inhibition was not found in the provided results, the demonstrated interaction with PAR1 suggests a potential for doxycycline to interact with other members of the protease-activated receptor family.

Immunomodulatory Actions

Influence on Cellular Immune Responses

Furthermore, doxycycline has been shown to have direct effects on B lymphocytes. At therapeutic concentrations, it can significantly suppress immunoglobulin (Ig) secretion and class switching by in vitro activated murine B cells. oup.com While it has only marginal effects on the expression of activation markers and cell proliferation, its ability to block activities characteristic of activated and terminally differentiated B cells points to a specific immunomodulatory role. oup.com However, it is also important to note that early antibiotic intervention with doxycycline in a murine model of chlamydial genital infection was found to have a marked negative influence on the development of adaptive protective immunity, impairing the generation of chlamydia-specific antibody and cell-mediated immune responses. oup.com This suggests that the timing and context of doxycycline administration are critical to its effect on the immune system.

NLRP3 Inflammasome Pathway Inhibition

Doxycycline has been shown to attenuate inflammation by inhibiting the NLR family pyrin domain containing 3 (NLRP3) inflammasome pathway. nih.gov Research on prostate (PC3) and lung (A549) cancer cell lines demonstrated that doxycycline treatment decreased the formation of the NLRP3 inflammasome when compared to untreated cells or those stimulated with lipopolysaccharide (LPS) alone. nih.govmdpi.com While doxycycline treatment led to an increase in the RNA expression of NLRP3 and pro-CASP1 compared to untreated controls, this induction was significantly lower than that caused by LPS in A549 cells. mdpi.com

Mechanistically, doxycycline appears to reduce the synthesis of NLRP3 inflammasome proteins, which in turn leads to decreased maturation of pro-inflammatory cytokines like pro-IL-1β. nih.gov Although it can have an inducing effect on pro-IL-1β transcription, the subsequent protein processing is hindered, resulting in lower secretion of the active IL-1β cytokine. nih.gov This inhibitory effect on the NLRP3 inflammasome is not limited to cancer cells or specific stimuli, as studies have shown doxycycline also suppresses NLRP3 inflammasome priming in macrophages infected with Leptospira interrogans and in human gingival fibroblasts. frontiersin.orgnih.gov In fibroblasts, this inhibition is achieved by blocking the interaction between NLRP3 and NEK7 and suppressing the MAPK/NF-κB signaling pathway. nih.gov

Interaction with Host Defense Mechanisms

Doxycycline interacts with host defense mechanisms, notably by influencing the process of phagocytosis. nih.gov Studies have shown that doxycycline can interfere with the phagocytosis of Escherichia coli by leukocytes. nih.gov Further research comparing doxycycline to a doxycycline polymethaphosphate sodium complex (DMSC) found that while both achieved similar serum levels, DMSC had a lesser impact on the serum bactericidal effect. nih.gov In vitro investigations also revealed that doxycycline interferes with spontaneous and induced leukocyte migration (chemotaxis) to a greater extent than DMSC. nih.gov Beyond direct immune cell function, doxycycline also exhibits protective effects by inducing disease tolerance, a host-dependent mechanism. This effect, initiated by the inhibition of mitochondrial protein synthesis, enhances survival in bacterial sepsis models and increases the speed of recovery in viral lung infections, though similar benefits were not observed in a fungal infection model. biorxiv.org

Anti-Proliferative and Anti-Cancer Mechanisms

Doxycycline exhibits significant anti-proliferative and anti-cancer properties through various mechanisms, which are detailed in the following subsections.

Doxycycline has been demonstrated to inhibit the proliferation of a wide range of cancer cells in a dose-dependent manner. nih.govnih.gov For instance, in breast cancer cell lines MCF-7 and MDA-MB-468, doxycycline inhibited viability with IC50 values of 11.39 µM and 7.13 µM, respectively. nih.gov Similarly, lung cancer cell lines NCI-H446 and A549 showed sensitivity to doxycycline with IC50 values of 1.7043 ± 0.1241 µM and 1.0638 ± 0.1266 µM, respectively. researchgate.net Dose-dependent growth inhibition has also been observed in human colorectal cancer cell lines (LS174T and HT29) and pancreatic cancer cells. nih.govnih.gov Studies have shown that this anti-proliferative effect is also evident in cancer stem cells, with doxycycline significantly inhibiting the proliferation of BCSC-enriched mammosphere cultures. nih.gov

Cancer Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)11.39 nih.gov
MDA-MB-468 (Breast Cancer)7.13 nih.gov
NCI-H446 (Lung Cancer)1.7043 ± 0.1241 researchgate.net
A549 (Lung Cancer)1.0638 ± 0.1266 researchgate.net
iCCA Cell Lines (Cholangiocarcinoma)~15 µg/mL researchgate.net

A key mechanism behind doxycycline's anti-proliferative effect is its ability to modulate the cell cycle. In human pancreatic cancer cells (PANC-1), doxycycline concentrations above 20 µg/ml were shown to induce a G1-S phase cell cycle arrest. nih.goviiarjournals.org Similarly, in the HT29 human colorectal cancer cell line, a concentration of 10 µg/mL induced G0/G1 arrest. nih.gov When used in combination with the chemotherapeutic agent gemcitabine (B846) in pancreatic cancer cells, doxycycline was found to prolong the S phase arrest mediated by gemcitabine, thereby increasing the cancer cells' sensitivity to the drug. nih.gov This modulation is linked to changes in the expression of cell cycle-related proteins, including cyclin D1 and p21. nih.gov

Cancer Cell LineEffect on Cell CycleDoxycycline ConcentrationReference
PANC-1 (Pancreatic Cancer)G1-S phase arrest>20 µg/ml nih.goviiarjournals.org
HT29 (Colorectal Cancer)G0/G1 arrest10 µg/mL nih.gov
Pancreatic Cancer Cells (with Gemcitabine)Prolonged S phase arrestNot specified nih.gov

Doxycycline is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. mdpi.comnih.gov In pancreatic cancer cells, this process is caspase-dependent, involving the activation of caspases 3, 7, 8, 9, and 10. nih.gov The induction of apoptosis in PANC-1 cells is accompanied by DNA fragmentation and the activation of pro-apoptotic genes such as those in the Fas/FasL cascade, while the expression of anti-apoptotic genes like Bcl-xL and Mcl-1 is reduced. nih.goviiarjournals.org Studies in cervical cancer cell lines also confirm that doxycycline induces apoptosis in a time-dependent manner through a caspase-dependent pathway, as evidenced by increased levels of cleaved caspase-3. researchgate.net Furthermore, in prostate and lung cancer cells, doxycycline-induced cell death occurs through apoptosis, which is distinct from the inflammatory pyroptosis pathway. mdpi.com

Doxycycline's anti-cancer activity is also attributed to its ability to inhibit multiple oncogenic signaling pathways. It has been identified as a potent inhibitor of the ERK/MAPK signaling cascade in gastric cancer cells, with one study noting it to be a stronger inhibitor than the existing MEK inhibitor PD98059. nih.govresearchgate.net Genome-wide expression and signaling pathway analyses have revealed that doxycycline inhibits pathways regulated by Myc, E2F1, Wnt, SMAD2/3/4, Notch, and OCT4. nih.gov The inhibition of the Wnt/β-catenin and Notch signaling pathways is particularly significant, as these pathways are crucial for cancer cell proliferation, resistance to therapy, and the maintenance of cancer stem cells. niph.go.jpfrontiersin.org Conversely, doxycycline has been found to activate tumor-suppressive pathways, including those mediated by p53. nih.gov

Impact on Epithelial-Mesenchymal Transition (EMT)

Doxycycline has been shown to inhibit the Epithelial-Mesenchymal Transition (EMT), a cellular process implicated in cancer progression and metastasis. tandfonline.com This transition allows epithelial cells to acquire mesenchymal, fibroblast-like properties, enhancing their migratory and invasive capabilities. aacrjournals.org

In breast cancer cells, treatment with doxycycline leads to a reversal of the EMT phenotype. tandfonline.com This is characterized by the upregulation of epithelial markers, most notably E-cadherin, and the concurrent downregulation of mesenchymal markers. tandfonline.comaacrjournals.org Research on hepatocellular carcinoma (HCC) cells demonstrated that doxycycline exposure increased E-cadherin protein and mRNA levels while decreasing the levels of the mesenchymal marker vimentin. aacrjournals.org This shift from a mesenchymal to an epithelial gene expression profile suggests that doxycycline can suppress the invasive potential of cancer cells. tandfonline.com

The mechanism behind this inhibition involves the suppression of key transcriptional regulators of EMT. Studies have shown that doxycycline treatment reduces the expression of transcription factors such as Snail, Twist, and ZEB1, which are known master regulators of EMT. tandfonline.comaacrjournals.org In respiratory epithelial cells, doxycycline has been found to inhibit TGF-β1-induced EMT by targeting the Smad2/3 and p38 signaling pathways. nih.gov

Table 1: Effect of Doxycycline on EMT Markers

Cell Type Marker Effect of Doxycycline Reference
Breast Cancer Cells E-cadherin Upregulation tandfonline.com
Breast Cancer Cells N-cadherin Downregulation tandfonline.com
Breast Cancer Cells Vimentin Downregulation tandfonline.com
Breast Cancer Cells Snail, ZEB1, Twist1 Downregulation tandfonline.com
Hepatocellular Carcinoma Cells E-cadherin Upregulation aacrjournals.org
Hepatocellular Carcinoma Cells Vimentin Downregulation aacrjournals.org
Hepatocellular Carcinoma Cells Snail, Twist Downregulation aacrjournals.org
Respiratory Epithelial Cells Vimentin, α-SMA, Fibronectin Downregulation nih.gov
Respiratory Epithelial Cells E-cadherin Upregulation nih.gov
Effects on Cancer Stem Cell Phenotype

Doxycycline has demonstrated significant inhibitory effects on the cancer stem cell (CSC) phenotype, which is a subpopulation of tumor cells responsible for tumor initiation, recurrence, and resistance to therapy. nih.govnih.gov The mechanism is largely attributed to its function as an inhibitor of mitochondrial biogenesis, a process crucial for the survival and proliferation of CSCs. nih.govfrontiersin.org

In breast cancer models, doxycycline has been shown to reduce the population of breast CSCs (BCSCs), identified by markers such as CD44+/CD24-/low and aldehyde dehydrogenase (ALDH+). nih.govfrontiersin.orgspandidos-publications.com A clinical pilot study in early breast cancer patients showed that pre-operative treatment with doxycycline for 14 days resulted in a significant decrease in the stemness marker CD44 in tumor samples. frontiersin.org In 8 out of 9 patients, CD44 levels were reduced by 17.65% to 66.67%. frontiersin.org

Furthermore, doxycycline impairs the self-renewal capacity of CSCs, as evidenced by a decrease in mammosphere formation efficiency. nih.govnih.gov This is accompanied by a significant downregulation of key stem cell transcription factors, including Oct4, Sox2, and Nanog. nih.gov The inhibition of CSC properties by doxycycline is also linked to the suppression of autophagy-related proteins, suggesting a multifaceted mechanism of action. nih.govnih.gov

Table 2: Impact of Doxycycline on Cancer Stem Cell Properties

Cancer Type CSC Marker/Property Effect of Doxycycline Key Findings Reference
Breast Cancer CD44+/CD24-/low population Decrease Significantly reduced the percentage of this BCSC population. nih.gov
Breast Cancer Mammosphere Formation Inhibition Decreased the efficiency of forming new mammospheres. nih.govnih.gov
Breast Cancer Stem Cell Factors (Oct4, Sox2, Nanog) Downregulation Reduced both mRNA and protein levels of key self-renewal genes. nih.gov
Breast Cancer ALDH+ population Decrease Significantly decreased the frequency of ALDH+ BCSCs. spandidos-publications.com
Breast Cancer (Clinical Study) CD44 Decrease Statistically significant reduction in post-treatment tumor samples. frontiersin.org

Anti-Amyloidogenic Properties

Doxycycline exhibits potent anti-amyloidogenic properties, interfering with the aggregation of proteins associated with various neurodegenerative diseases. nih.govnih.govfrontiersin.org This activity is a key component of its neuroprotective potential. butantan.gov.br

Disassembly of Pre-formed Amyloid Fibrils

Beyond preventing the formation of new aggregates, doxycycline is also capable of disassembling pre-formed amyloid fibrils. nih.govnih.gov This has been demonstrated for fibrils composed of Aβ42 and β2-microglobulin (associated with dialysis-related amyloidosis). nih.govnih.gov

The process of fibril disassembly by doxycycline is dynamic. In the case of β2-microglobulin fibrils, treatment with doxycycline leads to the initial formation of cytotoxic protein aggregates, which, over time, convert into non-toxic, insoluble material. nih.gov Similarly, in vitro studies with amyloid-beta have confirmed that doxycycline can break down mature fibrils. nih.govnih.gov Treatment of ex vivo light chain (LC) amyloid fibrils with doxycycline reduced the number of intact fibrils and led to the formation of large, disordered aggregates. nih.gov

Mechanisms of Neuroprotection in Model Systems

The neuroprotective effects of doxycycline are multifaceted and extend beyond its anti-amyloidogenic actions. butantan.gov.brnih.govnih.gov These mechanisms have been observed in various in vitro and in vivo models of neurodegenerative diseases.

Key neuroprotective mechanisms include:

Anti-inflammatory Effects : Doxycycline effectively suppresses microglial activation, a key component of neuroinflammation in diseases like Alzheimer's and Parkinson's. nih.govpnas.org It can reduce the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and IL-1β. nih.gov

Anti-apoptotic Activity : It has been shown to protect dopaminergic neurons from apoptosis (programmed cell death) induced by cellular stress. nih.gov

Antioxidant Properties : Doxycycline can attenuate the production of mitochondrial-derived reactive oxygen species, reducing oxidative stress that contributes to neuronal damage. nih.govresearchgate.net

Modulation of Matrix Metalloproteinases (MMPs) : Doxycycline can downregulate the expression of MMP-3, an enzyme implicated in the degeneration of dopaminergic neurons. nih.gov

Support of Axonal and Synaptic Plasticity : In models of Parkinson's disease, doxycycline was found to upregulate proteins associated with axonal growth and synaptic health, such as GAP-43 and synapsin I, potentially promoting neuronal repair. bohrium.comnih.gov

Other Biological Activities

While the focus of this article is on the mechanisms outlined above, it is important to note that doxycycline's biological activities are diverse. Its primary and most well-known function is as a broad-spectrum antibiotic that inhibits protein synthesis in bacteria. Additionally, its role as an inhibitor of matrix metalloproteinases (MMPs) has been explored in various contexts beyond neuroprotection, including in cancer metastasis. aacrjournals.org

Table of Compounds Mentioned

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions. Doxycycline has been shown to exert significant inhibitory effects on angiogenesis through multiple mechanisms, primarily by targeting matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).

Research has demonstrated that doxycycline can suppress VEGF-induced cerebral angiogenesis by inhibiting MMPs. In a mouse model, doxycycline treatment was found to decrease the activity of MMP-9, which was associated with a reduction in the number of cerebral microvessels nih.govtandfonline.com. Further studies have shown that doxycycline inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF in a dose-dependent manner nih.govjapi.orgnih.gov. This inhibition of angiogenesis is not solely dependent on its MMP-inhibitory activity. Evidence suggests an MMP-independent mechanism involving the modulation of the PI3K/Akt/endothelial nitric oxide synthase (eNOS) pathway nih.govjapi.orgnih.govmdpi.com.

In the context of ocular angiogenesis, doxycycline has been found to inhibit inflammation-induced lymphangiogenesis by downregulating VEGF-C/VEGF receptor 3 signaling, reducing macrophage infiltration, and suppressing inflammatory cytokine expression frontiersin.org. It also directly inhibits the proliferation of human dermal lymphatic endothelial cells (HDLECs) by modulating the PI3K/Akt/eNOS pathway frontiersin.org. Moreover, doxycycline has been shown to inhibit the VEGF-induced tube formation in endothelial cells, a key step in angiogenesis semanticscholar.org.

Target Mechanism of Action Experimental Model Key Findings
MMP-9 Inhibition of enzyme activityMouse model of cerebral angiogenesisDecreased MMP-9 activity and reduced microvessel counts nih.govtandfonline.com.
VEGF Inhibition of VEGF-induced proliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Dose-dependent inhibition of HUVEC proliferation nih.govjapi.orgnih.gov.
PI3K/Akt/eNOS Pathway Modulation of the signaling pathwayHUVECs and rat corneal neovascularization modelInhibition of angiogenesis through an MMP-independent mechanism nih.govjapi.orgnih.govmdpi.com.
VEGF-C/VEGFR3 Downregulation of signalingMouse model of corneal lymphangiogenesisInhibition of inflammation-induced lymphangiogenesis frontiersin.org.
Impact on Wound Healing Processes (Mechanistic Aspects)

The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. Doxycycline has been shown to positively influence wound healing through several mechanistic pathways, primarily related to its anti-inflammatory properties and its ability to modulate the extracellular matrix.

A key mechanism is the inhibition of MMPs, which are enzymes that degrade the extracellular matrix. In chronic wounds, elevated levels of MMPs can impair healing. Doxycycline inhibits both the activity of existing MMPs and the activation of pro-MMPs, thereby preserving tissue integrity and promoting a favorable environment for healing nih.govfrontiersin.org. This action is independent of its antimicrobial properties mdpi.com.

Doxycycline also exhibits anti-inflammatory effects by suppressing pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) frontiersin.org. By reducing inflammation, doxycycline helps to create a more conducive environment for tissue repair. Furthermore, it has been shown to stimulate fibroblast cells, which are responsible for producing collagen, a primary structural protein in the extracellular matrix crucial for wound healing frontiersin.orgsemanticscholar.org. In vivo studies have demonstrated that doxycycline treatment can increase the number of type I collagen and elastic fibers, leading to accelerated wound closure nih.gov.

Additionally, doxycycline has been found to upregulate the expression of VEGF, which enhances angiogenesis, a vital process for delivering oxygen and nutrients to the wound site frontiersin.orgsemanticscholar.org. It also possesses antioxidant properties, reducing oxidative stress in the wound environment, which can further support the healing process nih.gov.

Process Mechanism of Action Key Effects
Inflammation Inhibition of pro-inflammatory cytokines (IL-1, TNF-α)Reduces inflammation and creates a favorable healing environment frontiersin.org.
Extracellular Matrix Remodeling Inhibition of Matrix Metalloproteinases (MMPs)Preserves tissue integrity and prevents excessive degradation of the extracellular matrix nih.govfrontiersin.org.
Collagen Deposition Stimulation of fibroblast cellsIncreases the production of collagen, a key structural protein for wound strength frontiersin.orgsemanticscholar.org.
Angiogenesis Upregulation of Vascular Endothelial Growth Factor (VEGF)Enhances the formation of new blood vessels to supply the wound with oxygen and nutrients frontiersin.orgsemanticscholar.org.
Oxidative Stress Scavenging of reactive oxygen species (ROS)Reduces oxidative damage and supports cellular functions during healing nih.gov.
Antiviral Mechanisms (e.g., against Monkeypox virus, SARS-CoV-2)

Beyond its well-established antibacterial and anti-inflammatory roles, doxycycline has emerged as a potential antiviral agent. Mechanistic studies have begun to unravel how it may combat viral infections, including those caused by the Monkeypox virus and SARS-CoV-2.

SARS-CoV-2: In the context of SARS-CoV-2, the virus responsible for COVID-19, doxycycline has been shown to inhibit viral replication through multiple pathways. In silico and in vitro studies suggest that doxycycline can hinder the replication of SARS-CoV-2 by interacting with the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral RNA synthesis nih.govfrontiersin.org. It is also predicted to inhibit other critical viral enzymes, namely the papain-like proteinase (PLpro) and the 3C-like main protease (3CLpro), both of which are vital for the viral lifecycle nih.gov.

Furthermore, doxycycline may interfere with the entry of SARS-CoV-2 into host cells. It has been shown to inhibit the expression of CD147/EMMPRIN, a potential receptor for the virus on T lymphocytes nih.gov. The anti-inflammatory properties of doxycycline are also relevant in the context of COVID-19, as it can inhibit nuclear factor (NF)-κB, which may in turn reduce the expression of the DPP4 cell surface receptor, another potential entry point for the virus, and mitigate the hyperactive immune response or "cytokine storm" associated with severe disease nih.gov.

Monkeypox virus: Recent computational studies have identified doxycycline as a promising candidate for the treatment of Monkeypox (MPXV). A virtual screening of FDA-approved drugs found that doxycycline acts as a competitive inhibitor of the MPXV DNA polymerase (DNAP), a critical enzyme for viral replication dntb.gov.uanih.gov. The study reported a strong binding affinity of doxycycline to the active site of DNAP, suggesting it could effectively disrupt the virus's ability to multiply dntb.gov.uanih.gov. While clinical data on the efficacy of doxycycline against Monkeypox is still limited, these computational findings provide a strong rationale for further investigation. One case report noted clinical improvement in a patient with Monkeypox proctitis after treatment with doxycycline, although the authors acknowledged that this could have been due to the resolution of a bacterial superinfection nih.gov.

Virus Target/Mechanism Effect
SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)Inhibition of viral replication nih.govfrontiersin.org.
SARS-CoV-2 Papain-like proteinase (PLpro) and 3C-like main protease (3CLpro)Inhibition of viral replication and lifecycle nih.gov.
SARS-CoV-2 CD147/EMMPRIN and DPP4 cell surface receptorsPotential inhibition of viral entry nih.gov.
SARS-CoV-2 Nuclear factor (NF)-κBReduction of hyperactive immune response (cytokine storm) nih.gov.
Monkeypox virus DNA polymerase (DNAP)Competitive inhibition of the enzyme's active site, hindering viral replication dntb.gov.uanih.gov.

Molecular Target Identification and Characterization

Bacterial Ribosomal Binding Sites

Bacterial ribosomes are a well-established and critical target for antibacterial agents. wikipedia.orgigem.orgthermofisher.com These complex molecular machines, responsible for protein synthesis, possess distinct structural features that can be exploited for selective inhibition. wikipedia.orgthermofisher.com The ribosome is composed of two subunits, the 30S and the 50S in prokaryotes. igem.org The 30S subunit is primarily involved in decoding mRNA, while the 50S subunit catalyzes the formation of peptide bonds. nih.gov

The Shine-Dalgarno sequence, a purine-rich region in the 5' untranslated region of bacterial mRNA, is a key recognition site for the 30S ribosomal subunit, facilitating the initiation of translation. thermofisher.comnih.gov Antibiotics that target bacterial ribosomes can interfere with various stages of protein synthesis, including initiation, elongation, and termination.

Without the identification of CID 91872990, it is impossible to determine its specific binding site or mechanism of action on bacterial ribosomes.

Mammalian Cellular Targets

Mammalian mitochondrial ribosomes, or mitoribosomes, are responsible for synthesizing 13 essential proteins encoded by the mitochondrial DNA. nih.govnih.gov These proteins are crucial components of the electron transport chain and oxidative phosphorylation system. ebi.ac.ukethz.ch Although mitoribosomes are of bacterial evolutionary origin, they have distinct structural and compositional differences from their prokaryotic counterparts. nih.govebi.ac.uk The mammalian mitoribosome is a 55S particle, consisting of a small 28S subunit and a large 39S subunit. nih.govethz.ch

The structural differences between bacterial and mammalian mitochondrial ribosomes are significant and can be exploited for the development of selective antibiotics. However, some antibiotics can exhibit off-target effects by also binding to mitoribosomes, leading to toxicity. ethz.ch The specific interactions of this compound with mammalian mitochondrial ribosomes remain unknown.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. iuls.ronih.gov These enzymes play crucial roles in physiological processes such as tissue remodeling, wound healing, and angiogenesis. iuls.ronih.gov Dysregulation of MMP activity is implicated in various pathological conditions, including cancer metastasis and inflammatory diseases. iuls.ronih.gov

MMPs are secreted as inactive zymogens and are activated in the extracellular space. loinc.org Their activity is tightly regulated by endogenous tissue inhibitors of metalloproteinases (TIMPs). iuls.ro The active site of MMPs contains a conserved zinc-binding motif, which is essential for their catalytic activity and is a common target for inhibitory drugs. iuls.ro There is no available information on the potential interaction of this compound with MMPs.

Cellular signaling pathways are complex networks that transmit information from the cell surface to the nucleus, regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The proteins within these pathways are critical targets for therapeutic intervention in many diseases.

Extracellular signal-regulated kinase (ERK) is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. cellsignal.comnih.gov The Ras-ERK pathway is frequently hyperactivated in various cancers, promoting cell proliferation and survival. nih.gov

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating inflammatory and immune responses. nih.govnih.gov Constitutive activation of the NF-κB pathway is associated with chronic inflammatory diseases and cancer. nih.gov

Protease-activated receptor 1 (PAR1) is a G protein-coupled receptor that is activated by proteolytic cleavage. It is involved in thrombosis, inflammation, and cancer progression.

Calreticulin (CALR) is a multifunctional chaperone protein primarily located in the endoplasmic reticulum. It plays a role in calcium homeostasis, protein folding, and has also been implicated in immune responses and cancer.

The potential effects of this compound on these specific signaling proteins cannot be determined from the available data.

Protein-Ligand and Protein-Protein Interaction Studies

The study of how a small molecule (ligand) binds to its protein target is fundamental to drug discovery. osu.edunih.gov These interactions are characterized by their affinity, specificity, and the conformational changes they induce in the protein. osu.edu Techniques such as mass spectrometry and X-ray crystallography are used to elucidate the details of these interactions at the molecular level. nih.govnih.gov

Protein-protein interactions (PPIs) are also crucial for most cellular functions, forming the basis of signaling cascades and multi-protein complexes. plos.orgplos.orgnih.gov Small molecules that can modulate PPIs are of significant interest as potential therapeutics. plos.orgpasteur.fr

Direct binding assays are essential for confirming that a compound physically interacts with its putative target. rsc.orgopenreview.net These studies can quantify the binding affinity and kinetics of the interaction. Without a known compound, no such studies for this compound can be referenced.

Table of Compound Names

As no specific compounds could be definitively linked to "this compound," a table of compound names as instructed in the prompt cannot be generated. The search results mentioned various unrelated compounds such as Sodium cyanoborohydride, Cidoxepin, and 2-Cyanopyridine-3-boronic acid, but none are the subject of this article.

Unable to Generate Article: Compound "this compound" Not Found

Following a comprehensive search of chemical databases and scientific literature, the compound specified as "this compound" could not be identified. This identifier does not correspond to a recognized entry in major chemical databases, including PubChem.

As a result, it is not possible to provide an article on the molecular target identification and allosteric modulation of this compound, as no information regarding its existence, structure, or biological activity is available in the public domain.

It is recommended to verify the compound identifier and provide a valid, existing chemical compound for any future requests.

Structure Activity Relationship Sar Studies and Rational Design of Doxycycline Derivatives

Elucidation of Key Structural Motifs for Specific Activities

The tetracycline (B611298) scaffold, a linear-fused four-ring system (DCBA), is fundamental to the biological activity of these compounds. researchgate.netnih.gov Modifications at different positions on this core structure have been shown to significantly influence their antibacterial and non-antibacterial properties.

Key structural features essential for the antibacterial action of tetracyclines include a linearly arranged DCBA naphthacene (B114907) ring system and a dimethylamino group at the C4 position of the A-ring. nih.govbiomedres.us Conversely, the lower peripheral region of the molecule, which includes functional groups on the A-ring, is associated with activities like the inhibition of protein aggregation and metal ion chelation. researchgate.net Modifications to the upper peripheral zone, specifically at positions C7 through C9 of the D-ring, can lead to derivatives with enhanced biological targeting. researchgate.netbiomedres.us

Doxycycline (B596269) itself has demonstrated a variety of non-antibiotic effects, including anti-inflammatory, antioxidant, and neuroprotective actions. chemrxiv.orgchemrxiv.org It has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tissue destruction in inflammatory diseases, and to reduce the production of pro-inflammatory cytokines. dermnetnz.orgreviewofoptometry.commdpi.com These properties are of significant interest for treating conditions like Parkinson's disease, Alzheimer's disease, and rosacea. chemrxiv.orgchemistryviews.orgmdedge.com

Design and Synthesis of Non-Antibiotic Doxycycline Derivatives

The primary goal in designing non-antibiotic doxycycline derivatives is to create compounds that can be used for long-term treatment of chronic diseases without the risk of inducing antibiotic resistance or disrupting the patient's microbiome. chemistryviews.orgresearchgate.net This has led to the development of chemically modified tetracyclines (CMTs) where the antibiotic function is intentionally suppressed.

A critical modification to eliminate the antibiotic activity of doxycycline is the removal or alteration of the dimethylamino group at the C4 position. biomedres.uschemrxiv.orgresearchgate.net This has been a successful strategy in creating derivatives with significantly reduced antimicrobial properties. For instance, removing this group can decrease the antibiotic activity against Gram-positive bacteria by 8-fold to 250-fold. chemrxiv.org One such derivative, known as COL-3 or incyclinide, is a 4-dedimethylaminosancycline that has been investigated for its non-antibiotic properties. researchgate.net Another approach involves attaching a fatty acid to 9-amino-doxycycline, which also results in the loss of antibiotic function. frontiersin.org

In one study, a series of novel doxycycline derivatives were synthesized by first reducing the dimethylamino group at C4 and then performing various coupling reactions at the C9 position of the D-ring. chemrxiv.orgchemrxiv.org These modifications resulted in compounds with minimal to no antibiotic activity against both Gram-negative and Gram-positive bacteria. chemrxiv.org

With the antibiotic activity attenuated, researchers can focus on optimizing the non-antibiotic properties of doxycycline derivatives. These efforts are largely concentrated on enhancing their anti-inflammatory and neuroprotective effects.

For example, doxycycline has been shown to interfere with the aggregation of α-synuclein, a protein implicated in Parkinson's disease. chemrxiv.orgchemistryviews.org By modifying the C9 position of doxycycline derivatives that already lack the C4 dimethylamino group, researchers have created compounds with even greater efficacy in inhibiting α-synuclein aggregation than the parent compound. chemrxiv.orgchemrxiv.orgchemrxiv.org Some of these new derivatives also exhibit superior anti-inflammatory effects in microglial cell cultures, which are relevant to the neuroinflammatory processes in Parkinson's disease. researchgate.netchemrxiv.org

Another strategy involves conjugating a non-antibiotic doxycycline derivative with other molecules to create a multi-functional therapeutic. In one instance, a doxycycline derivative was chemically linked to dopamine, the neurotransmitter deficient in Parkinson's disease. acs.org The resulting molecule retained the neuroprotective and anti-inflammatory properties of the tetracycline precursor while also demonstrating dopaminergic activity. acs.org

The table below summarizes some of the key findings from studies on non-antibiotic doxycycline derivatives:

Table 1: Properties of Selected Non-Antibiotic Doxycycline Derivatives
Derivative Type Modification Enhanced Non-Antibiotic Property Reference
C9-functionalized Reduction of C4-dimethylamino group and coupling reactions at C9 Inhibition of α-synuclein aggregation, anti-inflammatory effects chemrxiv.org, chemrxiv.org
Fatty acid conjugate Attachment of a fatty acid to 9-amino-doxycycline Targeting of cancer stem cells frontiersin.org
Dopamine conjugate Covalent bonding of a non-antibiotic doxycycline derivative with dopamine Neuroprotective, anti-inflammatory, dopaminergic agonism acs.org
Reduced demeclocycline (B601452) Removal of C4-dimethylamino group and reduction of C12a-hydroxyl group Inhibition of α-synuclein aggregation researchgate.net

Computational Approaches in SAR Analysis (e.g., QSAR)

Computational methods play a crucial role in modern drug discovery and are increasingly being applied to the study of doxycycline and its derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool that helps to correlate the chemical structure of molecules with their biological activity. researchgate.netnih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can provide detailed insights into the three-dimensional structural features that influence a compound's activity. nanobioletters.com These models can help predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. etflin.comacs.org

Molecular docking simulations are another valuable computational technique. etflin.commedcraveonline.com These simulations predict how a ligand (in this case, a doxycycline derivative) binds to the active site of a target protein. biomedpharmajournal.org This can help to understand the mechanism of action and to identify key interactions that are important for biological activity. For example, docking studies have been used to investigate the binding of doxycycline derivatives to various protein targets, including those involved in bacterial resistance and viral replication. etflin.comnih.gov

These in silico approaches, in combination with experimental studies, accelerate the process of identifying promising new drug candidates and optimizing their properties for therapeutic use. etflin.comacs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
Doxycycline
Minocycline
Tetracycline
Demeclocycline
Chlortetracycline (B606653)
Oxytetracycline (B609801)
Lymecycline
Sarecycline
Tigecycline
Omadacycline
Eravacycline
COL-3 (Incyclinide)
4-des-N-dimethylaminodoxycycline (RDOX)
Reduced demeclocycline derivative (DDMC)
Reduced doxycycline derivative (DDOX)
9-amino-Doxycycline
Doxy-Myr

Synthetic Strategies and Derivatization for Academic Research

General Synthetic Routes to Doxycycline (B596269) and its Analogs

Doxycycline is a semi-synthetic tetracycline (B611298), most commonly produced from oxytetracycline (B609801), a naturally occurring antibiotic. nih.govresearchgate.net The industrial synthesis typically involves a multi-step process beginning with oxytetracycline as the starting material. google.com A key transformation is the hydrogenolysis of the C6-hydroxyl group of an intermediate like methacycline. nih.gov

One of the early patented routes involved the hydrogenolysis of oxytetracycline over a Rhodium on carbon (Rh/C) catalyst. nih.gov This process, however, required long reaction times and utilized solvents such as dimethylformamide (DMF). nih.gov More recent advancements have focused on creating more sustainable and efficient synthetic methods. For instance, microwave-assisted synthesis has been explored to accelerate the hydrogenolysis of oxytetracycline, significantly reducing reaction times. nih.govresearchgate.net By using an oxytetracycline-cyclodextrin complex as the starting material, researchers have achieved the selective synthesis of α-doxycycline in a one-step reaction under mild conditions. nih.govresearchgate.net

The general production process can be summarized in the following key stages:

Chlorination of oxytetracycline. google.com

Dehydration to form an intermediate such as 11α-chloromethacycline. google.com Historically, this step used hazardous reagents like anhydrous hydrofluoric acid, but newer methods employ mixed acids like formic acid and concentrated sulfuric acid to improve safety and reduce environmental impact. google.com

Hydrogenation to remove the C6-hydroxyl group. google.com

Conversion and refining to yield the final doxycycline hydrochloride product. google.comgoogle.com

The synthesis of doxycycline analogs often leverages the core tetracycline structure, introducing modifications at various positions to alter its properties. A common strategy involves the regioselective nitration of doxycycline at the C9 position. nih.gov The resulting 9-nitrodoxycycline can then be reduced to 9-aminodoxycycline, which serves as a versatile intermediate for further derivatization. nih.gov

Novel Chemical Modifications for Biological Probes and Lead Compounds

Academic research has increasingly focused on modifying the doxycycline scaffold to either enhance its existing properties or to imbue it with entirely new biological functions, thereby creating novel biological probes and lead compounds. researchgate.netmdpi.com These modifications are often designed to separate the antibiotic activity of doxycycline from its other beneficial effects, such as anti-inflammatory and neuroprotective actions. chemrxiv.orgchemrxiv.org

A significant area of exploration is the modification of the C9 position of the D ring. chemrxiv.org By performing various coupling reactions at this site, researchers have synthesized a range of new tetracycline derivatives. chemrxiv.org For example, a series of 37 doxycycline neoglycosides were prepared by introducing a glycyl spacer at C9, a design reminiscent of the glycylcycline antibiotic tigecycline. nih.govacs.org This approach allows for the attachment of various sugar moieties, leading to compounds with altered antibacterial spectra. nih.gov

Another key strategy involves modifying the C4 position in ring A. The N-dimethylamino group at C4 is crucial for the antibacterial properties of tetracyclines. chemrxiv.org By reducing this group, scientists have been able to significantly diminish the antibiotic activity while retaining or even enhancing other therapeutic properties. chemrxiv.orgchemrxiv.org This has been particularly valuable in the development of doxycycline derivatives as potential treatments for neurodegenerative diseases like Parkinson's disease, where the anti-inflammatory and anti-aggregation properties are desired without the complications of long-term antibiotic use. chemrxiv.orgchemrxiv.org

The table below summarizes some of the key chemical modifications of doxycycline and their intended outcomes for academic research.

Modification SiteChemical ModificationObjective/OutcomeReference
C9 Position (D Ring)Nitration followed by reduction to 9-aminodoxycycline, then coupling with other molecules.Creation of novel analogs with diverse functionalities, such as neoglycosides with altered antibacterial activity. nih.gov
C4 Position (A Ring)Reduction of the dimethylamino group.Significantly diminish antibiotic activity while preserving neuroprotective and anti-inflammatory effects. chemrxiv.orgchemrxiv.org
General ScaffoldFormation of Schiff bases through condensation with aldehydes and ketones.Generation of derivatives with potentially enhanced activity against both gram-positive and gram-negative bacteria. researchgate.net
General ScaffoldAssociation with gold nanoparticles (AuNPs).Development of nanoplatforms for drug delivery with applications such as enhanced radiosensitization in cancer therapy. nih.gov

These novel derivatives serve as powerful tools for chemical biology. frontiersin.org For instance, fluorescently labeled doxycycline analogs could be synthesized to act as probes for studying drug uptake and distribution within cells. By modifying the core structure, researchers can fine-tune the molecule's properties to create lead compounds for a variety of diseases beyond bacterial infections. researchgate.net The development of non-antibiotic doxycycline derivatives that can reduce α-synuclein aggregation and exert anti-inflammatory effects highlights the potential of this scaffold in addressing unmet therapeutic needs in neurodegenerative disorders. chemrxiv.org

Preclinical Research Methodologies and Model Systems in Doxycycline Studies

In Vitro Cellular Models

In vitro studies are fundamental in dissecting the molecular mechanisms of doxycycline's effects on cellular processes. These models allow for controlled experiments to understand its direct impact on cells.

Cell Line Selection and Justification for Specific Research Questions

The choice of cell line is critical and is dictated by the specific research question. For instance, in cancer research, a wide array of human cancer cell lines have been employed to evaluate the anti-tumor effects of doxycycline (B596269). sciedu.ca This includes lung cancer cell lines to study its effects on migration, invasion, and metastasis. oncotarget.com In neurodegenerative disease research, cell lines like H4, SH-SY5Y, and HEK293 are used to study the effects of doxycycline on alpha-synuclein (B15492655) aggregation, a hallmark of Parkinson's disease. nih.gov For studies on infectious diseases, such as those caused by Chlamydia trachomatis, various cell lines are used to assess the antimicrobial efficacy of doxycycline formulations. oup.com Furthermore, inducible cell lines, where gene expression can be controlled by doxycycline, are valuable tools for studying gene function. diva-portal.orgplos.orgnih.gov

The table below provides examples of cell lines used in doxycycline research and their specific applications.

Cell LineResearch AreaJustification
MT-CHC01R1.5 and 82.3 Cancer (Intrahepatic Cholangiocarcinoma)To investigate doxycycline's potential to overcome gemcitabine (B846) resistance. nih.govmdpi.com
HuTu-80 Cancer (Duodenal Adenocarcinoma)To evaluate the cytotoxic and antitumor effects of doxycycline. spandidos-publications.comnih.gov
PC-3, LNCaP Cancer (Prostate)To study the anti-proliferative and apoptotic effects of doxycycline. plos.orgresearchgate.net
NCI-H446, A549, Lewis Lung Carcinoma (LLC) Cancer (Lung)To investigate the inhibition of tumor growth, invasion, and migration. sciedu.caoncotarget.com
H4, SH-SY5Y, HEK293 Neurodegeneration (Parkinson's Disease)To study the effect of doxycycline on alpha-synuclein aggregation. nih.gov
RAW264.7 InflammationTo study the effect of doxycycline on inflammatory cytokine production. nih.gov
Human Dermal Lymphatic Endothelial Cells (HDLECs) LymphangiogenesisTo investigate the inhibitory effects of doxycycline on lymphangiogenesis. nih.gov
HeLa-CSCs Cancer (Cervical)To study the effects of doxycycline on cancer stem cells. plos.org
PANC-1 Cancer (Pancreatic)To investigate the induction of apoptosis and cell cycle arrest. iiarjournals.org
ELT3 Lymphangioleiomyomatosis (LAM)To examine the effects of doxycycline on cell proliferation, adhesion, and MMP production. physiology.org

Assays for Cell Proliferation, Apoptosis, and Gene Expression

A variety of assays are utilized to quantify the effects of doxycycline on key cellular functions.

Cell Proliferation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to assess cell viability and proliferation. oncotarget.comphysiology.org The alamarBlue® assay is another method used to measure cell viability. researchgate.net

Apoptosis: DNA fragmentation, a hallmark of apoptosis, is often visualized using DNA ladder assays on agarose (B213101) gels. iiarjournals.org The TUNEL (TdT-mediated dUTP nick end labeling) assay is another method to detect apoptotic cells. plos.orgphysiology.org Annexin V/propidium iodide (PI) double staining followed by flow cytometry is a quantitative method to distinguish between apoptotic and necrotic cells. researchgate.netplos.org

Gene Expression: Quantitative real-time PCR (qPCR) is employed to measure the expression levels of specific genes of interest, such as those involved in apoptosis, cell cycle regulation, and inflammation. researchgate.netresearchgate.net Western blotting is used to analyze the protein levels of key signaling molecules. nih.govresearchgate.netplos.org

Biochemical and Functional Assays for Target Engagement

To understand how doxycycline interacts with its molecular targets, various biochemical and functional assays are employed. A primary non-antibiotic mechanism of doxycycline is the inhibition of matrix metalloproteinases (MMPs). cambridgemedia.com.aucambridgemedia.com.au Gelatin zymography is a common technique used to detect the activity of MMPs, such as MMP-2 and MMP-9, in cell culture supernatants or tissue extracts. physiology.orgnih.gov These assays are crucial for demonstrating doxycycline's ability to modulate the extracellular matrix, which is relevant in conditions like wound healing and cancer metastasis. cambridgemedia.com.aunih.gov

In Vivo Animal Models (Methodological Aspects)

In vivo animal models are indispensable for evaluating the efficacy and understanding the systemic effects of doxycycline in a living organism.

Selection of Animal Models for Specific Disease Research (e.g., wound healing, neurodegeneration, inflammation, cancer, infection)

The selection of an appropriate animal model is crucial for the translational relevance of preclinical findings.

Wound Healing: Rat and rabbit models of excisional wounds are frequently used to assess the efficacy of doxycycline in promoting wound closure. nih.govnih.govbrieflands.com These models allow for the evaluation of parameters like wound reduction, re-epithelialization, and collagen deposition. nih.govnih.gov

Neurodegeneration: Mouse models of Parkinson's disease, such as the 6-OHDA (6-hydroxydopamine) model, are used to investigate the neuroprotective effects of doxycycline. nih.gov Transgenic mouse models, like the rTg4510 mouse model of tauopathy and the R6/2 mouse model of Huntington's disease, are also employed to study the impact of doxycycline on disease progression. ucl.ac.ukresearchgate.net

Inflammation: Mouse models of inflammation, such as carrageenan-induced paw edema, are used to evaluate the anti-inflammatory properties of doxycycline. researchgate.net Mouse models of corneal inflammation are also utilized to study its effects on inflammatory lymphangiogenesis. nih.gov

Cancer: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to test the antitumor activity of doxycycline. sciedu.caoncotarget.comnih.govmdpi.com These models allow for the measurement of tumor growth and metastasis. oncotarget.complos.org

Infection: Mouse models of various infections are used to evaluate the antimicrobial efficacy of doxycycline. This includes models for Chlamydia trachomatis genital infection, Clostridioides difficile infection, and Q fever. oup.comnih.govasm.org Animal models of tuberculosis are also used to study the tissue distribution and efficacy of doxycycline. asm.orgnih.gov

Methodological Considerations in Preclinical Efficacy Research

Several methodological aspects are considered to ensure the robustness of preclinical efficacy studies. In cancer xenograft models, tumor volume is regularly measured to assess the response to treatment. oncotarget.comspandidos-publications.com Survival analysis is another key endpoint in these studies. spandidos-publications.com In wound healing models, the rate of wound closure and histological analysis of the healing tissue are important parameters. nih.govnih.gov For neurodegenerative disease models, behavioral tests are often used to assess functional outcomes, in addition to histological and biochemical analyses of brain tissue. nih.govresearchgate.net In infection models, the reduction in bacterial load is a primary measure of efficacy. oup.comnih.govnih.gov Furthermore, the route and frequency of doxycycline administration are carefully considered to mimic potential clinical scenarios. oup.comnih.govasm.org

Imaging Techniques for Monitoring Molecular Interactions and Effects in Vivo

In vivo imaging provides a powerful, non-invasive window into the dynamic biological processes influenced by doxycycline. These techniques allow for the real-time visualization and quantification of the drug's distribution, target engagement, and downstream effects within a living organism.

Fluorescence Imaging: Doxycycline possesses intrinsic fluorescent properties that can be leveraged for imaging. nih.gov Studies have demonstrated that fluorescence microscopy can visualize the distribution of doxycycline in tissues like the lungs and sinus secretions, offering qualitative and quantitative data on its presence. nih.gov This technique has been used to confirm the delivery of doxycycline to sites of infection and to guide surgical debridement of chronic osteomyelitis by distinguishing viable, fluorescing bone from non-viable tissue. wright.eduwur.nl Furthermore, two-photon excited fluorescence lifetime imaging has been employed to visualize tetracycline-labeled retinal calcifications, highlighting its potential for early disease diagnosis. mdpi.com

Bioluminescence Imaging (BLI): BLI is a highly sensitive technique used to monitor gene expression and the progression of bacterial infections in response to doxycycline. In many systems, doxycycline acts as an inducer for gene expression, including reporter genes like luciferase. This allows researchers to "switch on" light production in specific cells or tissues within a living animal to study various biological processes. researchgate.netplos.orgsnmjournals.org For instance, BLI has been instrumental in evaluating the efficacy of doxycycline and other antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) infections in mouse models. nih.govasm.org By using bioluminescent bacterial strains, researchers can non-invasively track the bacterial burden and the therapeutic response over time. nih.govasm.org

Radiopharmaceutical-Based Imaging: Radiotracers offer another avenue for tracking doxycycline's in vivo behavior. Doxycycline hyclate has been labeled with Technetium-99m (99mTc) to create a radiopharmaceutical for imaging bacterial infections. nih.govfrontiersin.org Gamma scintigraphy studies in rat models have shown that 99mTc-Doxycycline accumulates in infected tissues, demonstrating its potential as a diagnostic tool for detecting infectious lesions. nih.gov

Positron Emission Tomography (PET): In more complex imaging systems, doxycycline is used as a regulator of gene expression for PET reporters. For example, in a tetracycline-inducible two-hybrid system, doxycycline treatment initiates the interaction of two proteins, which in turn drives the expression of a reporter gene detectable by micro-PET imaging. pnas.orgnih.govaacrjournals.orgresearchgate.net This allows for the non-invasive visualization of specific protein-protein interactions within a living animal. pnas.orgnih.govaacrjournals.orgresearchgate.net

Advanced Research Techniques

Beyond imaging, a suite of advanced molecular techniques provides a deeper understanding of the cellular and systemic responses to doxycycline.

Transcriptome Profiling (e.g., RNA-Seq)

Transcriptome profiling, particularly through RNA sequencing (RNA-Seq), reveals how doxycycline alters gene expression on a global scale. This powerful technique has been used to understand the drug's mechanism of action in various contexts.

Studies have shown that doxycycline significantly alters the transcriptome of mammalian cells. In renal epithelial cells, doxycycline treatment changed the abundance of thousands of transcripts, notably downregulating genes associated with cell cycle progression and cellular immune responses. nih.govnih.govdntb.gov.ua In the context of pterygium, a condition affecting the eye, RNA-Seq revealed that doxycycline regulates hundreds of genes involved in mitochondrial metabolism, endoplasmic reticulum stress, and pathways related to integrins and growth factors. arvojournals.orgresearchgate.net Interestingly, transcriptomic analysis also uncovered racial disparities in the response to doxycycline, with different gene expression signatures observed in cells from Caucasian and Hispanic patients. arvojournals.org

In bacteriology, RNA-Seq has been employed to dissect the response of pathogens like Wolbachia and Borrelia burgdorferi to doxycycline. nih.govoup.comfrontiersin.orgiddoctor.eu These studies have identified specific genes and pathways that are up- or down-regulated upon antibiotic exposure, providing insights into bacterial survival strategies and potential mechanisms of persistence. nih.govoup.comfrontiersin.orgiddoctor.eu For example, in Wolbachia, doxycycline stress leads to the modulation of genes involved in translation, energy metabolism, and nucleotide synthesis. nih.govoup.com

The following table summarizes key findings from selected transcriptome profiling studies on doxycycline.

Organism/Cell Type Key Findings Reference
mIMCD3 Renal Epithelial CellsDoxycycline altered the abundance of 1,549 transcripts at 3 days and 2,643 at 6 days, downregulating genes in cell cycle progression and immune response. nih.govnih.gov
Pterygium CellsDoxycycline regulated up to 332 genes involved in mitochondrial metabolism, ER stress, integrins, and growth factors. arvojournals.orgresearchgate.net
WolbachiaDoxycycline exposure modulated the expression of genes in the translation machinery, upregulated nucleotide synthesis and energy metabolism, and downregulated outer membrane proteins. nih.govoup.com
Borrelia burgdorferiDoxycycline treatment led to the perturbation of numerous genes, with most being significantly downregulated. frontiersin.orgiddoctor.eu

Proteomics and Metabolomics in Doxycycline Response

Proteomics and metabolomics provide a functional readout of the cellular state by quantifying proteins and small molecule metabolites, respectively. These 'omics' approaches have been crucial in understanding the physiological changes induced by doxycycline.

Proteomics: Proteomic analyses have revealed the strategies employed by bacteria like Coxiella burnetii to survive doxycycline exposure, which include reducing protein synthesis and activating defense mechanisms against oxidative stress. nih.gov In studies on Wolbachia, quantitative proteomics has been used alongside transcriptomics to provide a more integrated view of the bacterial response to doxycycline. nih.govoup.com In mammalian systems, proteomics has been used to identify direct protein targets of doxycycline, such as the Protease-activated receptor 1 (PAR1), and to study the drug's impact on the cellular proteome and degradome. ox.ac.uknih.gov For example, a study on porcine kidneys found that doxycycline alters protein degradation during hypothermic machine perfusion. ox.ac.uk

Metabolomics: Metabolomic profiling has been used to identify changes in metabolite levels in response to doxycycline in various biological systems. nih.govmdpi.comnih.govresearchgate.netsigmaaldrich.com In a study on chronic obstructive pulmonary disease (COPD), serum metabolomics revealed that doxycycline treatment led to a decrease in lactate (B86563) and fatty acids and an increase in formate, citrate, imidazole, and L-arginine, reflecting the drug's anti-inflammatory action. nih.gov In kittens, metabolomic analysis of serum and feces showed temporary alterations in amino acids, antioxidants, and bile acids following doxycycline treatment. mdpi.com Furthermore, in patients with primary Sjögren's syndrome, doxycycline normalized the levels of several salivary metabolites associated with the oral microbiota. nih.govresearchgate.net

The table below highlights some of the key metabolites and proteins affected by doxycycline as identified in proteomics and metabolomics studies.

Study Focus Affected Molecules Direction of Change Reference
COPDLactate, Fatty AcidsDown-regulated nih.gov
COPDFormate, Citrate, Imidazole, L-arginineUp-regulated nih.gov
Coxiella burnetiiProteins involved in protein synthesisReduced nih.gov
Coxiella burnetiiProteins in oxidative stress defenseActivated nih.gov
Porcine KidneyProteolytic activityAltered ox.ac.uk
Primary Sjögren's SyndromeSalivary metabolites (e.g., dipeptides, pantothenic acid)Normalized nih.govresearchgate.net

High-Throughput Screening for Novel Modulators

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify molecules that can modulate a specific biological process. In the context of doxycycline, HTS is often used in systems where doxycycline itself is a modulator, for example, in inducible gene expression systems.

Several studies have developed HTS assays that utilize doxycycline-inducible systems to screen for novel modulators of various cellular processes. oup.comnih.govnih.govresearchgate.netplos.org For instance, a fluorescence-based HTS assay was developed to identify small molecule modulators of alternative pre-mRNA splicing, using doxycycline to induce the expression of a reporter gene. nih.gov Another HTS system was designed to find modulators of T-type calcium channels, where doxycycline induced the expression of the channel proteins. nih.gov These assays provide a powerful platform to discover new therapeutic agents by screening for compounds that can either enhance or inhibit a desired cellular response in a doxycycline-dependent manner. oup.comnih.govnih.govresearchgate.netplos.org

Mechanisms of Resistance Molecular and Genetic Perspectives

Bacterial Resistance Pathways to Doxycycline (B596269)

Bacteria have evolved several sophisticated mechanisms to counteract the bacteriostatic effects of Doxycycline. These pathways are often highly efficient and can be transferred between different bacterial species, contributing to the widespread dissemination of resistance.

The most prevalent mechanism of resistance to tetracyclines, including Doxycycline, is the active efflux of the antibiotic from the bacterial cell. oup.comresearchgate.net This process is mediated by membrane-associated proteins that recognize and expel tetracycline (B611298) molecules, preventing the intracellular concentration from reaching a level sufficient to inhibit protein synthesis. oup.com

These efflux pumps are encoded by a variety of tet genes. In Gram-negative bacteria, the expression of these efflux pump genes is often regulated by a repressor protein that binds to the DNA and blocks transcription in the absence of tetracycline. semanticscholar.orgresearchgate.net When tetracycline enters the cell, it binds to the repressor, causing a conformational change that releases the repressor from the DNA and allows for the transcription of the efflux pump genes. In contrast, the expression of efflux pump genes in Gram-positive bacteria is typically regulated by a mechanism known as attenuation, which involves the premature termination of mRNA transcription. researchgate.net

Multidrug resistance (MDR) pumps, such as the AcrAB-TolC system in E. coli and Klebsiella, can also contribute to Doxycycline resistance by expelling a broad range of antibiotics. nih.gov

Table 1: Examples of Tetracycline Efflux Pump Genes

Gene Class Organism Type Regulation
tet(A) - tet(E) Gram-negative Repressor-Inducer
tet(K), tet(L) Gram-positive Attenuation

Another significant mechanism of resistance involves the production of ribosomal protection proteins (RPPs). oup.comnih.gov These proteins protect the bacterial ribosome, the target of Doxycycline, from the antibiotic's inhibitory action. nih.gov RPPs are cytoplasmic proteins that exhibit structural similarity to elongation factors EF-G and EF-Tu. nih.gov

These proteins bind to the ribosome and cause a conformational change that dislodges the Doxycycline molecule from its binding site on the 30S ribosomal subunit. nih.gov This allows protein synthesis to resume, even in the presence of the antibiotic. The genes encoding these protective proteins, such as tet(M) and tet(O), are widespread and have been identified in a diverse range of bacterial species. nih.govnih.gov Like efflux pump genes, the expression of some ribosomal protection protein genes can be regulated by attenuation. researchgate.net

Table 2: Common Ribosomal Protection Protein Genes

Gene Associated Organisms
tet(M) Streptococcus, Enterococcus, Neisseria
tet(O) Campylobacter, Streptococcus

While less common than efflux pumps and ribosomal protection, mutations in the ribosomal RNA (rRNA) can also confer resistance to tetracyclines. nih.gov Since most bacteria have multiple copies of the rRNA genes, mutations in a single copy may not be sufficient to provide a high level of resistance. nih.gov Consequently, this mechanism is more frequently observed in bacteria with a low number of rRNA gene copies, such as Helicobacter pylori and Propionibacterium acnes. nih.gov These mutations alter the binding site of Doxycycline on the 16S rRNA of the 30S ribosomal subunit, reducing the affinity of the drug for its target. nih.gov

Doxycycline in Gene Expression Systems and Cellular Probing

Application in Tetracycline-Inducible Gene Expression Systems (Tet-On/Tet-Off)

The tetracycline-inducible (Tet) systems are the most widely used methods for reversibly controlling gene expression in eukaryotic cells. addgene.orgeurekaselect.com These binary systems rely on components derived from the tetracycline (B611298) resistance operon of Escherichia coli to allow gene expression to be turned on or off in response to doxycycline (B596269). addgene.orgwikipedia.org

The two complementary strategies are known as the Tet-Off and Tet-On systems. wikipedia.org

Tet-Off System : In this configuration, a tetracycline-controlled transactivator (tTA) protein actively drives the expression of a target gene. jax.org The tTA protein is a fusion of the Tet Repressor (TetR) and the VP16 viral transactivation domain. wikipedia.orgjax.org It binds to a specific DNA sequence, the tetracycline response element (TRE), placed upstream of the gene of interest, thereby activating its transcription. jax.org When doxycycline is introduced, it binds to tTA, causing a conformational change that prevents the transactivator from binding to the TRE, thus shutting off gene expression. wikipedia.orggenoway.com

Tet-On System : This system is preferred for its faster response and works in the opposite manner. wikipedia.org It uses a reverse tetracycline-controlled transactivator (rtTA). jax.org The rtTA protein, which contains mutations in the TetR portion, can only bind to the TRE and activate transcription in the presence of doxycycline. wikipedia.orgjax.org Therefore, adding doxycycline to the cell culture or animal model initiates gene expression. nih.gov

Doxycycline is favored over tetracycline in these systems due to its higher stability, high affinity for both tTA and rtTA, and favorable distribution in tissues. wikipedia.orgaddgene.org Over the years, the system has been refined to create "third-generation" rtTA variants (rtTA3) and tighter TRE promoters (PTight) that offer greater sensitivity to doxycycline and lower background expression, allowing for precise control. addgene.orggenoway.com

Table 1: Comparison of Tet-On and Tet-Off Systems
SystemTransactivatorMechanism of ActionEffect of Doxycycline
Tet-Off tTA (TetR + VP16)tTA binds to TRE and activates gene expression in the absence of an effector.Binds to tTA, preventing it from binding to the TRE, thus turning expression OFF. wikipedia.org
Tet-On rtTA (mutated TetR + VP16)rtTA requires an effector to bind to the TRE and activate gene expression.Binds to rtTA, enabling it to bind to the TRE, thus turning expression ON. wikipedia.org

Doxycycline's Influence on Endogenous Gene Expression and Transcriptome Profile in Mammalian Cells

While invaluable for controlling specific transgenes, doxycycline is not biologically inert and can exert "off-target" effects, significantly altering the transcriptome of mammalian cells. frontiersin.orgnih.gov These effects are a critical consideration in experimental design, as they can confound the interpretation of results attributed to the induced gene of interest. molbiolcell.orgresearchgate.net

The primary mechanism for these off-target effects stems from the evolutionary origin of mitochondria as endosymbiotic bacteria. plos.org Doxycycline can bind to the mitochondrial ribosome, which shares similarities with bacterial ribosomes, and inhibit the translation of proteins encoded by the mitochondrial genome. plos.orggenscript.com This interference leads to a cascade of cellular responses:

Metabolic Shift : Inhibition of mitochondrial protein synthesis impairs oxidative phosphorylation. plos.org Cells compensate by increasing glycolysis, leading to higher lactate (B86563) secretion and reduced oxygen consumption. plos.orggenscript.com

Transcriptional Reprogramming : Studies using RNA sequencing (RNA-Seq) have revealed that doxycycline can alter the expression of thousands of genes in various cell lines. In a study on mIMCD3 renal epithelial cells, doxycycline treatment for six days significantly changed the abundance of 2,643 transcripts. nih.gov The affected genes were associated with key signaling pathways (ERK, cAMP, Notch), cell cycle progression, and cellular immune responses. nih.gov

Altered Cellular States : The global transcriptional changes can lead to altered cellular phenotypes, including reduced cell proliferation, G1 phase cell cycle arrest, and activation of stress responses. molbiolcell.orgplos.org For instance, in human cell lines, concentrations of doxycycline typically used for gene induction are sufficient to slow proliferation. plos.org

Table 2: Selected Pathways and Processes Affected by Doxycycline Treatment in Mammalian Cells
Affected Cellular ProcessObserved EffectCell/System ContextReference
Mitochondrial Protein SynthesisInhibitedHuman glioma cells, various human cell lines plos.orggenscript.com
Cellular MetabolismReduced oxygen consumption, increased glycolysisHuman cell lines plos.org
Cell ProliferationDecreasedHuman cell lines, mIMCD3 renal cells nih.govplos.org
Signaling PathwaysInhibition of ERK, cAMP, Notch, STAT1/3, WNTmIMCD3 renal cells, MCF7 breast cancer cells nih.govnih.gov
Gene Expression (Global)Altered abundance of >2,600 transcriptsmIMCD3 renal cells nih.gov

Use as a Chemical Probe for Cellular Pathways

Beyond its unintended off-target effects, the known biological activities of doxycycline allow it to be used intentionally as a chemical probe to study specific cellular pathways. Its ability to perturb cellular systems provides insights into fundamental biological processes.

Inhibition of Matrix Metalloproteinases (MMPs) : At sub-antimicrobial concentrations, doxycycline is a known inhibitor of MMPs. wikipedia.org This property is utilized in experimental systems to probe the roles of these enzymes in processes like extracellular matrix remodeling, tissue inflammation, and angiogenesis. wikipedia.orgnih.gov

Modulation of Inflammatory and Apoptotic Pathways : Doxycycline can suppress the activation of NF-κB, a key transcription factor that regulates inflammation. wikipedia.org It has also been shown to induce apoptosis in certain cancer cell lines by down-regulating anti-apoptotic genes like Bcl-xL and Mcl-1 and up-regulating pro-apoptotic genes such as Fas, FasL, and caspase-8. iiarjournals.org This makes it a useful tool for investigating the regulation of cell death pathways.

Probing Mitochondrial Function : Given its direct effects on mitochondrial translation, doxycycline is employed as a tool to study the consequences of mitochondrial dysfunction. researchgate.netgenscript.com Researchers use it to induce a state of mitonuclear protein imbalance, allowing for the study of compensatory metabolic pathways and cellular stress responses. nih.gov

Investigation of Neuroinflammation and Neurogenesis : Studies have shown that doxycycline can reduce the number of microglia in the hippocampus, a key cell type in brain inflammation. frontiersin.org It has also been observed to increase adult neurogenesis and the spine density of new neurons. frontiersin.org These findings highlight its utility as a chemical agent to probe the mechanisms underlying brain plasticity and neuroinflammatory responses.

Inhibition of Amyloid Aggregation : Doxycycline has been shown to inhibit the formation of amyloid aggregates associated with neurodegenerative diseases. biorxiv.org It can interfere with the aggregation of proteins like α-synuclein, making it a valuable probe for studying the molecular mechanisms of protein misfolding and aggregation. biorxiv.org

Advanced Analytical and Biophysical Characterization in Research

Spectroscopic Techniques for Molecular Interaction Analysis

Spectroscopic methods are invaluable for probing molecular interactions at a detailed level. Techniques such as fluorescence quenching, UV-Vis spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) provide insights into binding events, conformational changes, and the nature of intermolecular forces.

Fluorescence Quenching: This technique is used to study the binding of a compound to a fluorescent molecule, often a protein. nih.gov The quenching, or reduction, of fluorescence intensity upon the addition of the compound can indicate a direct interaction. Analysis of the quenching data, often using the Stern-Volmer equation, can provide information on the binding mechanism and affinity. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy can be used to monitor changes in the electronic environment of a molecule upon interaction with another. Shifts in the absorption maxima or changes in absorbance can signify complex formation.

FTIR Spectroscopy: Fourier-transform infrared spectroscopy provides information about the vibrational modes of molecules. researchgate.net Changes in the FTIR spectrum of a biological macromolecule upon binding of a compound like CID 91872990 can reveal alterations in its secondary structure or the involvement of specific functional groups in the interaction.

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for studying molecular structure and dynamics in solution. nih.govarxiv.org In the context of molecular interactions, techniques like chemical shift perturbation, saturation transfer difference (STD) NMR, and Water-LOGSY can identify the binding epitope of a ligand and provide structural details of the complex. nih.gov

Spectroscopic Technique Information Obtained Typical Application
Fluorescence Quenching Binding affinity, quenching mechanismStudying protein-ligand interactions
UV-Vis Spectroscopy Complex formation, changes in electronic environmentMonitoring binding events
FTIR Spectroscopy Conformational changes, involvement of functional groupsAssessing changes in protein secondary structure upon binding
NMR Spectroscopy Binding site identification, structural details of interactionElucidating the 3D structure of ligand-receptor complexes

Chromatographic and Electrophoretic Methods for Research Quantification

For the accurate quantification of a compound in various research samples, chromatographic and electrophoretic methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov A validated HPLC method can provide precise and accurate quantification of a compound in complex matrices such as biological fluids or reaction mixtures. researchgate.netsigmaaldrich.com Method development typically involves optimizing the column, mobile phase composition, flow rate, and detector settings to achieve good resolution and sensitivity. researchgate.netvwr.com

Parameter Description Example
Stationary Phase The solid support within the column that interacts with the analyte.C18 reversed-phase column sigmaaldrich.com
Mobile Phase The solvent that carries the analyte through the column.A mixture of acetonitrile (B52724) and water researchgate.net
Detector The component that measures the analyte as it elutes from the column.UV detector sigmaaldrich.com
Retention Time The time it takes for the analyte to travel from the injector to the detector.

Computational and Structural Biology Techniques

Computational and structural biology techniques provide a molecular-level understanding of how a compound interacts with its biological target. These methods are often used in conjunction with experimental data to build comprehensive models of molecular recognition.

Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For a compound like this compound, docking studies can predict its binding mode within the active site of a target protein, providing insights into the key interacting residues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time. nih.gov Following a docking study, MD simulations can be used to assess the stability of the predicted binding pose and to explore the conformational changes that may occur upon ligand binding.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net DFT calculations can be employed to determine the optimized geometry, electronic properties, and reactivity of a compound. In the context of molecular interactions, DFT can help to understand the nature of the forces driving the binding event.

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a compound bound to its target macromolecule. The resulting electron density map allows for the precise determination of atomic coordinates and the visualization of the intermolecular interactions.

NMR for Structural Elucidation: In addition to its use in studying interactions in solution, NMR spectroscopy can also be used to determine the three-dimensional structure of small proteins and protein-ligand complexes.

Technique Type of Data Contribution to Understanding Interactions
Molecular Docking ComputationalPredicts binding pose and key interactions. nih.govnih.gov
Molecular Dynamics ComputationalAssesses stability of binding and conformational changes. nih.gov
DFT Calculations ComputationalElucidates electronic properties and reactivity. researchgate.net
X-ray Crystallography ExperimentalProvides high-resolution 3D structure of the complex.
NMR Spectroscopy ExperimentalDetermines 3D structure in solution and identifies binding interfaces. nih.gov

Future Directions and Emerging Academic Research Areas

Exploration of Doxycycline (B596269) as a Scaffold for Novel Therapeutic Agents

The chemical structure of doxycycline presents a versatile scaffold for the development of new therapeutic agents. Its inherent properties, such as the ability to chelate metal ions and inhibit matrix metalloproteinases (MMPs), make it an attractive starting point for drug design. knutd.edu.ua Researchers are modifying the doxycycline molecule to enhance its efficacy against specific targets while minimizing antibiotic activity to reduce the risk of resistance.

One promising area is in the development of drug delivery systems that utilize doxycycline's structure. For instance, doxycycline has been incorporated into three-dimensional (3D) porous tissue engineering scaffolds. nih.gov These scaffolds can release the drug in a controlled manner, providing long-term, localized antibacterial action for applications in dental, periodontal, and bone infections. nih.gov Studies have shown that incorporating doxycycline into nanofibrous scaffolds can extend its use from delivering large molecules to small hydrophilic drugs, broadening the scope of tissue engineering strategies. nih.govnih.gov

Furthermore, doxycycline-loaded collagen-chitosan composite scaffolds have demonstrated potential in accelerating the healing of diabetic wounds. researchgate.net These scaffolds leverage doxycycline's ability to modulate inflammation and extracellular matrix remodeling. knutd.edu.uaresearchgate.net The development of novel formulations for parenteral delivery of doxycycline is also an active area of research, aiming to overcome challenges related to its solubility and solution stability. knutd.edu.uaresearchgate.net

Deeper Elucidation of Non-Canonical Mechanisms

Beyond its canonical role in inhibiting bacterial protein synthesis, doxycycline exhibits several "non-canonical" mechanisms of action that are the subject of intense investigation. researchgate.netnih.gov These alternative mechanisms are crucial for understanding its broader therapeutic effects, including its anti-inflammatory, antioxidant, and anti-cancer properties. knutd.edu.uaresearchgate.net

A significant area of research is doxycycline's activity against Plasmodium falciparum, the parasite responsible for malaria. Studies have revealed that doxycycline has distinct, dose-dependent mechanisms of action against the parasite. elifesciences.orgnih.gov At lower concentrations (1–3 µM), it exhibits a delayed-death effect by inhibiting protein translation in the apicoplast, an essential organelle. elifesciences.orgnih.gov However, at higher concentrations (around 10 µM), it induces a rapid, first-cycle death through a metal-dependent mechanism that disrupts apicoplast biogenesis. elifesciences.orgnih.govelifesciences.org This discovery of a second, independent, apicoplast-specific mechanism has significant therapeutic implications. nih.gov

In the context of cancer, doxycycline has been shown to have anti-tumor effects in various preclinical models. researchgate.net Its ability to inhibit MMPs, which are involved in tumor invasion and metastasis, is a key non-canonical mechanism. knutd.edu.uaresearchgate.net Research has demonstrated that doxycycline can suppress the migration and invasion of small cell lung cancer cells by decreasing the secretion of MMP-2 and MMP-9. researchgate.net Additionally, it has been found to restore sensitivity to chemotherapy in multidrug-resistant intrahepatic cholangiocarcinoma models, suggesting its potential as an adjunct cancer therapy. mdpi.com

Table 1: Investigated Non-Canonical Mechanisms of Doxycycline

Mechanism Biological Context Research Findings Citations
Metal-Dependent Apicoplast Disruption Malaria (P. falciparum) At ~10 µM, doxycycline induces first-cycle parasite death by blocking apicoplast biogenesis in a metal-dependent manner. elifesciences.org, nih.gov
Matrix Metalloproteinase (MMP) Inhibition Cancer, Wound Healing Doxycycline chelates zinc ions in the active site of MMPs, preventing the breakdown of the extracellular matrix. knutd.edu.ua, researchgate.net
Anti-inflammatory Effects Wound Healing Reduces the recruitment of inflammatory cells like neutrophils and macrophages to the wound site. knutd.edu.ua
Induction of Apoptosis Cancer Triggers programmed cell death in various tumor cells, including pancreatic and lung cancer. researchgate.net
Inhibition of Cancer Stem-like Cells Cancer Has been shown to inhibit factors that promote cancer stem-like cell phenotypes. researchgate.net

Integration of Multi-Omics and Artificial Intelligence in Doxycycline Research

The convergence of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) and artificial intelligence (AI) is poised to revolutionize doxycycline research. researchgate.netarxiv.orgcellbiopharm.com These approaches allow for a systems-level understanding of doxycycline's effects on complex biological systems, moving beyond single-target analyses.

AI, particularly machine learning and deep learning, can analyze vast and complex multi-omics datasets to identify novel drug targets, predict drug efficacy, and understand mechanisms of action and resistance. researchgate.netnih.gov For instance, AI algorithms can be used to screen large compound libraries to identify novel doxycycline derivatives with enhanced therapeutic properties. nih.gov A recent study utilized an AI platform to design a modified doxycycline compound targeting the 16S rRNA methyltransferase protein, with computational tools predicting its efficacy and safety. researchgate.net

The integration of multi-omics data can provide a more holistic view of how doxycycline impacts cellular pathways and networks. researchgate.net This is particularly relevant for understanding its pleiotropic effects and for developing personalized medicine approaches where treatment strategies are tailored to an individual's molecular profile. arxiv.org While still an emerging field, the application of AI and multi-omics holds immense promise for accelerating the discovery and development of new therapies based on the doxycycline scaffold and for optimizing its use in various diseases. nih.gov

Development of Advanced Research Models for Complex Biological Systems

To fully understand the multifaceted actions of doxycycline, researchers are increasingly turning to advanced research models that better recapitulate human physiology and disease states. These models are essential for preclinical validation of new therapeutic strategies involving doxycycline.

In vitro 3D cell culture models, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. These models are being used to study the anti-cancer effects of doxycycline, including its impact on tumor growth, invasion, and drug resistance. mdpi.com For example, the efficacy of doxycycline in overcoming gemcitabine (B846) resistance in intrahepatic cholangiocarcinoma was evaluated using multidrug-resistant cell lines and in vivo mouse xenograft models. mdpi.com

Population pharmacokinetic (PK) models are another crucial tool. These models integrate data from multiple clinical trials to understand the variability in drug absorption, distribution, metabolism, and excretion among different populations. researchgate.netnih.gov A population PK model for doxycycline has been developed to assess bioequivalence between different formulations and could be used to optimize dosing regimens. researchgate.netnih.gov Such models are invaluable for ensuring that therapeutic concentrations are achieved while minimizing potential side effects.

Q & A

How to formulate a research question for studying CID 91872990?

  • Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure questions and evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For example: "How does this compound (intervention) modulate [specific biochemical pathway] (outcome) in [cell line/animal model] (population) compared to [control/alternative compound] (comparison) over [timeframe]?" Avoid overly broad questions by iteratively refining scope through literature review and peer feedback .

Q. What literature review strategies are effective for identifying knowledge gaps about this compound?

  • Methodological Answer :

Use systematic searches in primary databases (e.g., PubMed, SciFinder) with Boolean operators to filter studies by in vitro/in vivo models, mechanisms, or contradictory findings .

Synthesize data into a comparative table highlighting gaps (e.g., unexplored metabolic pathways, conflicting toxicity results) .

Prioritize peer-reviewed studies over preprints and validate sources using citation tracking .

Q. What are key considerations in designing experiments to evaluate this compound's biochemical properties?

  • Methodological Answer :
  • Reproducibility : Document protocols in detail (e.g., reagent batches, equipment calibration) .
  • Controls : Include positive/negative controls and blinded analysis to minimize bias .
  • Statistical Power : Precalculate sample sizes using pilot data to ensure significance thresholds (e.g., p < 0.05) are achievable .

Q. How to ensure data reliability when collecting primary data on this compound?

  • Methodological Answer :
  • Triangulate methods (e.g., HPLC + mass spectrometry for metabolite quantification) .
  • Use standardized instruments (e.g., validated assay kits) and repeat experiments across independent batches .
  • Address outliers through Grubbs’ test or replications .

Q. What ethical guidelines govern the use of this compound in preclinical studies?

  • Methodological Answer :
  • Follow institutional animal care protocols (e.g., ARRIVE guidelines) for in vivo studies .
  • Disclose conflicts of interest (e.g., funding sources) and obtain ethics committee approval before human tissue/cell line use .

Advanced Research Questions

Q. How to resolve contradictions between in vitro and in vivo data for this compound?

  • Methodological Answer :

Verify Methodologies : Compare experimental conditions (e.g., dosage, exposure time, metabolic activation systems) .

Contextual Analysis : Assess species-specific differences (e.g., cytochrome P450 activity) or bioavailability limitations .

Iterative Testing : Redesign assays to bridge gaps (e.g., 3D cell cultures or organoids for intermediate validation) .

Q. What methodologies optimize the detection of this compound's metabolites in complex matrices?

  • Methodological Answer :
  • Sample Preparation : Use solid-phase extraction (SPE) or protein precipitation to reduce matrix interference .
  • Analytical Techniques : Pair UPLC-QTOF-MS for high-resolution profiling with NMR for structural elucidation .
  • Validation : Compare recovery rates and limits of detection (LOD) against spiked standards .

Q. How to design longitudinal studies to assess this compound's chronic effects?

  • Methodological Answer :
  • Cohort Design : Stratify subjects by baseline biomarkers and include washout periods to isolate compound effects .
  • Endpoint Selection : Combine clinical outcomes (e.g., organ function tests) with omics profiling (proteomics, epigenetics) .
  • Attrition Mitigation : Use adaptive protocols to adjust dosing based on interim safety data .

Q. What computational frameworks integrate multi-omics data to study this compound's mechanisms?

  • Methodological Answer :
  • Network Analysis : Use tools like Cytoscape to map compound-target-pathway interactions from RNA-seq and proteomics datasets .
  • Machine Learning : Train models on transcriptomic/phosphoproteomic data to predict off-target effects .
  • Validation : Cross-reference predictions with in vitro kinase assays or CRISPR screens .

Q. How to validate novel analytical methods for this compound against established techniques?

  • Methodological Answer :
  • Parallel Testing : Run identical samples using both methods and compare precision (%RSD), accuracy (spike recovery), and sensitivity (LOD/LOQ) .
  • Cost-Benefit Analysis : Evaluate throughput, resource requirements, and scalability to justify adoption .

Key Methodological Frameworks

FrameworkApplicationEvidence Source
PICOT Structuring hypothesis-driven questions
FINER Criteria Evaluating research question viability
ARRIVE Guidelines Ethical preclinical study design
Grubbs’ Test Identifying statistical outliers

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